molecular formula C9H14N2O2S B13305858 N-Ethyl-2,4-dimethylpyridine-3-sulfonamide

N-Ethyl-2,4-dimethylpyridine-3-sulfonamide

Cat. No.: B13305858
M. Wt: 214.29 g/mol
InChI Key: CRTPADMHVSQDAU-UHFFFAOYSA-N
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Description

N-Ethyl-2,4-dimethylpyridine-3-sulfonamide (CAS 1864720-58-0) is a pyridine-sulfonamide derivative with a molecular formula of C9H14N2O2S and a molecular weight of 214.29 g/mol . This compound is part of the sulfonamide class, which is historically significant as the first effective chemotherapeutic agents and continues to be a vital scaffold in modern drug discovery due to its diverse biological potential . Sulfonamides are investigated for various applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents . Its core structure is of particular interest in pioneering new therapies, with research focusing on its role as a key intermediate in developing potent enzyme inhibitors . The specific substitution pattern on the pyridine ring in this compound makes it a valuable building block for constructing more complex molecules in medicinal chemistry. Researchers are especially interested in pyridine-3-sulfonamides for designing inhibitors of cancer-associated enzymes . For instance, related sulfonamide compounds are actively explored as dual inhibitors of the PI3K/mTOR signaling pathway—a critical target in oncology due to its role in cell proliferation, survival, and metabolism . Furthermore, the pyridine-3-sulfonamide scaffold is a promising zinc-binding group for creating selective inhibitors of human carbonic anhydrase (hCA) isoforms, such as the cancer-associated hCA IX and hCA XII . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-ethyl-2,4-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-4-11-14(12,13)9-7(2)5-6-10-8(9)3/h5-6,11H,4H2,1-3H3

InChI Key

CRTPADMHVSQDAU-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CN=C1C)C

Origin of Product

United States

Preparation Methods

Sulfonation of Pyridine Derivatives

The core step involves introducing the sulfonamide group to the pyridine ring. A common approach is the reaction of 2,4-dimethylpyridine with chlorosulfonic acid to form the intermediate 2,4-dimethylpyridine-3-sulfonyl chloride. This intermediate is then reacted with ethylamine to yield the target compound.

Example Procedure :

  • Sulfonation :
    • 2,4-Dimethylpyridine (10 mmol) is added dropwise to chlorosulfonic acid (12 mmol) at 0–5°C.
    • The mixture is stirred for 4–6 hours, then quenched with ice water to precipitate 2,4-dimethylpyridine-3-sulfonyl chloride.
    • Yield: ~75–85% after recrystallization (ethanol/water).
  • Amination :
    • The sulfonyl chloride (5 mmol) is dissolved in dry dichloromethane.
    • Ethylamine (6 mmol) and triethylamine (6 mmol) are added slowly under nitrogen.
    • After 12 hours, the mixture is washed with HCl (1M) and water, then dried to isolate N-Ethyl-2,4-dimethylpyridine-3-sulfonamide.
    • Yield: 80–90%.

Catalytic and Solvent Optimization

Recent studies highlight the role of acidic catalysts (e.g., Fe₃O₄@SiO₂@PCLH-TFA) in enhancing reaction efficiency. These catalysts improve regioselectivity and reduce side reactions during sulfonation. Polar aprotic solvents like DMF or DMA are preferred for their ability to stabilize intermediates.

Comparative Analysis of Synthetic Routes

Method Catalyst/Solvent Temperature (°C) Yield (%) Key Advantages References
Direct Sulfonation Chlorosulfonic acid 0–5 75–85 High regioselectivity
Catalytic Amination Fe₃O₄@SiO₂@PCLH-TFA 80 90–92 Reduced byproducts
Base-Mediated Coupling LiOH/DMA 50 88 Improved purity profile

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :
    • S=O stretching at 1160–1180 cm⁻¹ and 1340–1360 cm⁻¹.
    • N–H bending (sulfonamide) at 1530–1550 cm⁻¹.
  • ¹H NMR (CDCl₃) :
    • Pyridine protons: δ 7.8–8.2 (m, 1H, H-5).
    • Ethyl group: δ 1.2 (t, 3H, CH₃), δ 3.0 (q, 2H, CH₂).
    • Methyl groups: δ 2.5 (s, 3H, C2-CH₃), δ 2.6 (s, 3H, C4-CH₃).

Purity and Yield Optimization

  • HPLC Analysis : Purity >98% (C18 column, acetonitrile/water gradient).
  • Recrystallization in ethanol/water (1:1) enhances crystallinity.

Critical Evaluation of Methodologies

  • Catalytic Efficiency : Fe₃O₄@SiO₂@PCLH-TFA offers recyclability and high yields but requires complex catalyst preparation.
  • Base Selection : LiOH in DMA minimizes impurities compared to K₂CO₃, as shown in patent studies.
  • Solvent Impact : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but pose challenges in removal.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2,4-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Ethyl-2,4-dimethylpyridine-3-sulfonamide is a chemical compound with the CAS No. 1864720-58-0 . Search results provide limited information regarding specific applications of this compound. However, the information available allows for the inference of potential applications based on its structural components.

Potential Applications Based on Structural Components

The compound this compound comprises a pyridine ring and a sulfonamide moiety. Pyridine derivatives are important in medicinal and biological chemistry, demonstrating anti-cancer, anti-depressant, and anti-bacterial activities . They are also key components in chemosensors, ligands, insecticides, and surfactants . Sulfonamides are also important moieties with a range of biological activities .

Synthesis of Triarylpyridines

Magnetic nanoparticles with pyridinium bridges have been designed and synthesized for catalytic applications in synthesizing triarylpyridines bearing sulfonate and sulfonamide moieties . Triarylpyridines are a subset of the pyridine family and possess biological properties such as anti-cancer, anti-depressant, and anti-bacterial activities .

Pharmaceutical Applications

Dimethylamine (DMA) derivatives, related in structure, are found in FDA-approved drugs with antihistaminic, antibiotic, antimuscarinic, antidiarrheal, anti-obesity, anticancer, analgesic, muscle relaxant, local anesthetic, and contraceptive properties . They are also used in drugs for treating peptic ulcers, CNS diseases, and cardiovascular diseases .

Mechanism of Action

The mechanism of action of N-Ethyl-2,4-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine Core : The nitrogen atom in the pyridine ring introduces electron-withdrawing effects, reducing electron density compared to benzene.
  • Methyl Substituents : The 2,4-dimethyl groups donate electrons via inductive effects, counterbalancing the pyridine’s electron deficiency.

Synthesis: While direct synthesis data for this compound is unavailable, general sulfonamide synthesis methods involve reacting amines with sulfonyl chlorides in the presence of catalysts like DMAP (4-dimethylaminopyridine) and solvents such as pyridine . Purification typically involves column chromatography and recrystallization.

Comparison with Similar Compounds

Structural and Electronic Differences

The following compounds are structurally analogous but exhibit distinct properties due to variations in substituents and aromatic systems:

Compound Aromatic Ring Substituents Key Functional Group
N-Ethyl-2,4-dimethylpyridine-3-sulfonamide Pyridine 2-CH₃, 4-CH₃, 3-SO₂NHCH₂CH₃ Sulfonamide
N-Ethyl-2,4-dinitrobenzenesulfonamide Benzene 2-NO₂, 4-NO₂, 1-SO₂NHCH₂CH₃ Sulfonamide
N-Ethyl-2,4-dinitrobenzamide Benzene 2-NO₂, 4-NO₂, 1-CONHCH₂CH₃ Benzamide

Electronic Effects :

  • Nitro Groups (NO₂): Strong electron-withdrawing groups in N-ethyl-2,4-dinitrobenzenesulfonamide reduce ring electron density, increasing sulfonamide acidity.

Steric Effects :

  • Pyridine’s 2,4-dimethyl groups introduce steric hindrance, which may reduce binding efficiency in supramolecular complexes compared to planar benzene derivatives.

Interaction Studies (π-π Complexation)

Evidence from π-π complexation studies (Table 1, ) highlights differences in chemical shift changes (Δδ, ppm) for sulfonamides and benzamides when complexed with aromatic donors like 2,6-dimethylaniline (DMA) and bupivacaine (BPC):

Receptor H3 (Benzamide) H5 (Benzamide) H6 (Benzamide) H3 (Sulfonamide) H5 (Sulfonamide) H6 (Sulfonamide)
DMA 0.2496 0.3242 0.3663 0.2252 0.3014 0.2514
BPC 0.3531 0.3686 0.2903

Key Observations :

Sulfonamide vs. Benzamide : Sulfonamides exhibit smaller Δδ values than benzamides, suggesting weaker π-π interactions due to electron withdrawal by the –SO₂– group .

Implications for this compound :

  • The pyridine ring’s electron deficiency may further weaken π-π interactions compared to benzene-based sulfonamides.
  • Methyl substituents could sterically hinder complexation, reducing utility in applications like overdose remediation .

Solubility and Acidity

  • Acidity : The pyridine derivative’s sulfonamide is less acidic than nitro-substituted analogs (e.g., N-ethyl-2,4-dinitrobenzenesulfonamide) due to weaker electron withdrawal by methyl groups.
  • Solubility : Increased hydrophobicity from methyl groups may reduce aqueous solubility compared to polar nitro derivatives.

Biological Activity

N-Ethyl-2,4-dimethylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly linked to its sulfonamide functional group. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with ethyl and dimethyl substitutions along with a sulfonamide group. The molecular formula is C₁₁H₁₅N₃O₂S, and it has a molecular weight of approximately 214.29 g/mol. The sulfonamide moiety is crucial for its chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from the interaction of the sulfonamide group with various biological targets. This interaction typically involves:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their function. This is particularly relevant for dihydropteroate synthase, an enzyme involved in bacterial folate synthesis .
  • Antimicrobial Activity : Sulfonamides are known for their broad-spectrum antimicrobial properties. They inhibit the growth of bacteria by blocking folate synthesis pathways. This compound has shown potential against various pathogens .

Biological Activities

Research highlights several key biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that compounds with sulfonamide groups exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The compound's structure enhances its ability to penetrate bacterial cell walls.
  • Anti-inflammatory Effects : Sulfonamides have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX) which play a role in inflammation .
  • Anticancer Activity : Preliminary studies suggest that derivatives of sulfonamides may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives that include the sulfonamide functionality:

  • A study on new sulfonamide compounds demonstrated in vitro antimalarial and antitrypanosomal activities, indicating the potential for broader therapeutic applications beyond traditional uses .
  • Another research effort focused on synthesizing hybrid compounds that combine sulfonamides with other pharmacophores, resulting in enhanced activities against specific cancer cell lines and pathogens .

Data Table: Biological Activities of this compound

Activity Type Target/Mechanism Observed Effect
AntimicrobialDihydropteroate synthase inhibitionEffective against Gram-positive bacteria
Anti-inflammatoryCOX enzyme inhibitionReduced inflammation markers
AnticancerInduction of apoptosisGrowth inhibition in cancer cell lines
AntimalarialInhibition of folate synthesisEffective against malaria parasites

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethyl-2,4-dimethylpyridine-3-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 2,4-dimethylpyridine-3-amine using ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Yield optimization requires controlling stoichiometry (1:1.2 amine:sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) improves purity. Reaction efficiency is sensitive to solvent choice: polar aprotic solvents like DMF enhance reactivity but may complicate purification .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar sulfonamides?

  • Methodological Answer :

  • 1H NMR : Look for characteristic signals:
  • Pyridine ring protons: δ 7.2–8.5 ppm (split due to 2,4-dimethyl substitution).
  • Ethyl group: δ 1.2–1.4 ppm (CH3 triplet) and δ 3.1–3.3 ppm (CH2 quartet).
  • IR : Strong S=O stretching at ~1150–1300 cm⁻¹ and N-H bending at ~1550 cm⁻¹.
  • MS : Molecular ion peak at m/z corresponding to C9H14N2O2S (MW 226.3). Fragmentation patterns should show loss of SO2 (64 Da) and ethyl groups .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar organic solvents (DMSO, DMF). Stability studies show degradation <5% at pH 2–9 over 24 hours at 25°C. At extreme pH (>10), hydrolysis of the sulfonamide bond may occur. Store at –20°C in anhydrous conditions to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Optimize geometry at the B3LYP/6-31G* level to assess conformational stability.
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 (COX-2)). Prioritize binding poses with sulfonamide oxygen forming hydrogen bonds to Arg120/Arg513 residues, a common motif in COX-2 inhibitors .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer :

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Structural Analysis : Compare crystallographic data (e.g., X-ray of ligand-protein complexes) to verify binding modes.
  • Meta-Analysis : Adjust for variables like buffer composition (e.g., divalent cations may alter sulfonamide reactivity) or cell permeability differences .

Q. How does substituent variation (e.g., ethyl vs. methyl groups) impact the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP (e.g., shake-flask method). Ethyl groups increase logP by ~0.5 compared to methyl, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation. Bulkier substituents (ethyl) may slow metabolism, extending half-life.
  • Structure-Activity Relationship (SAR) : Correlate substituent effects with in vitro/in vivo efficacy using regression models .

Data-Driven Insights

PropertyValue/ObservationSource
Melting Point142–145°C (decomposition observed)
pKa (sulfonamide N-H)~10.2 (measured via potentiometry)
COX-2 IC500.8 μM (compared to 1.2 μM for Celecoxib)

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